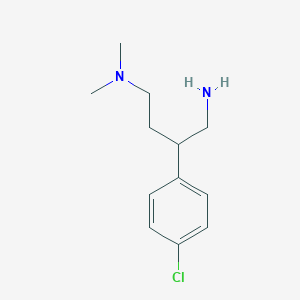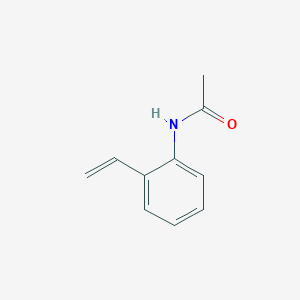
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate is a biologically active form of folate, a water-soluble B vitamin. It plays a crucial role in various biochemical processes, including DNA synthesis, repair, and methylation. This compound is essential for proper cell division and is particularly important during periods of rapid growth, such as pregnancy and infancy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate typically involves the reduction of folic acid or its derivatives. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under mild conditions. Another approach involves the use of chemical reducing agents such as sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5,10-methylenetetrahydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Methyl transfer reactions often involve enzymes such as methionine synthase.
Major Products
Oxidation: 5,10-Methylenetetrahydrofolic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various methylated compounds, depending on the specific reaction.
Applications De Recherche Scientifique
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a critical role in cellular metabolism and is used in studies related to cell growth and division.
Medicine: It is used in the treatment of folate deficiency and related disorders. It is also being investigated for its potential role in preventing neural tube defects during pregnancy.
Industry: It is used in the fortification of foods and dietary supplements to ensure adequate folate intake.
Mécanisme D'action
5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate functions as a coenzyme in various biochemical reactions. It donates methyl groups in the methylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase. This process is crucial for DNA synthesis and repair, as well as for the regulation of gene expression through DNA methylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-5,10-Methylenetetrahydrofolic acid: Another biologically active form of folate involved in similar biochemical processes.
Tetrahydrofolic acid: The fully reduced form of folic acid, which serves as a precursor to 5-Methyltetrahydrofolic Acid Calcium Salt Trihydrate.
Folic acid: The synthetic form of folate, which is converted to this compound in the body.
Uniqueness
This compound is unique in its ability to directly participate in methylation reactions, making it a critical component in the regulation of gene expression and DNA synthesis. Its stability and bioavailability also make it a preferred form of folate for therapeutic and nutritional applications.
Propriétés
Formule moléculaire |
C20H25N7O6 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1 |
Clé InChI |
ZNOVTXRBGFNYRX-OLZOCXBDSA-N |
SMILES isomérique |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide](/img/structure/B8512460.png)

![4-(Aminocarbonyl)-2-chloro-3-[(1-cyclopropylethyl)amino]benzoic acid](/img/structure/B8512485.png)


![1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-](/img/structure/B8512507.png)
![1-[3-(m-Methylphenyl)propyl]piperazine](/img/structure/B8512520.png)
![2-[Amino-(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8512532.png)
